Product packaging for 5-Methyl-2-(pyridin-2-yl)benzonitrile(Cat. No.:)

5-Methyl-2-(pyridin-2-yl)benzonitrile

Cat. No.: B12532820
M. Wt: 194.23 g/mol
InChI Key: POCLOSIEAHJLTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(pyridin-2-yl)benzonitrile (CAS 1190991-68-4) is an aromatic compound featuring a benzonitrile core structure substituted with a 5-methyl group and a 2-pyridinyl moiety. This molecular framework, with a molecular formula of C13H10N2 and a molecular weight of 194.24 g/mol, is a solid with an off-white to white appearance and a documented melting point of 72-75 °C . To preserve its integrity, it is recommended to store this compound under an inert atmosphere at room temperature (20-22 °C) . As a bi-aryl nitrile, this compound serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure makes it a versatile precursor for developing pharmacologically active molecules, particularly in constructing heterocyclic scaffolds common in drug discovery programs. Researchers utilize this compound as a key intermediate for synthesizing more complex target molecules, leveraging the reactivity of the nitrile group and the coordinating potential of the pyridine ring. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2 B12532820 5-Methyl-2-(pyridin-2-yl)benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

5-methyl-2-pyridin-2-ylbenzonitrile

InChI

InChI=1S/C13H10N2/c1-10-5-6-12(11(8-10)9-14)13-4-2-3-7-15-13/h2-8H,1H3

InChI Key

POCLOSIEAHJLTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=N2)C#N

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 5 Methyl 2 Pyridin 2 Yl Benzonitrile

Advanced Synthetic Pathways for 5-Methyl-2-(pyridin-2-yl)benzonitrile

The construction of the biaryl scaffold of this compound is typically achieved through modern cross-coupling reactions. A common and effective strategy is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.

A plausible pathway for the synthesis of this compound would involve the coupling of 2-bromo-5-methylbenzonitrile (B1280145) with a suitable pyridylboron reagent, such as 2-(tributylstannyl)pyridine (B98309) or pyridine-2-boronic acid, in the presence of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) and a base. Alternatively, a Negishi coupling could be employed, reacting an organozinc derivative of pyridine (B92270) with the same aryl bromide. orgsyn.org This approach is analogous to the synthesis of 5-methyl-2,2'-bipyridine, where a pyridyl triflate is coupled with an organozinc reagent derived from 2-bromopyridine. orgsyn.org

Another innovative strategy involves the conversion of existing pyridine structures directly into benzonitriles. bris.ac.uk This three-step process begins with pyridine N-oxidation, followed by a photochemical deconstruction in the presence of an amine to yield a nitrile-containing butadiene. bris.ac.uk This intermediate can then undergo a formal Diels-Alder cycloaddition to construct the benzonitrile (B105546) ring, offering a modular method for late-stage diversification. bris.ac.uk

Optimization of Reaction Conditions and Yield Enhancement for this compound

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions. Key parameters for a cross-coupling reaction include the choice of catalyst, ligand, solvent, base, and temperature. researchgate.net

For instance, in related nickel-catalyzed cross-coupling reactions, the choice of ligand has been shown to dramatically influence product distribution and yield. acs.org While ligand-free conditions might lead to a mixture of products, the introduction of specific ligands can steer the reaction towards a single desired product with high selectivity. acs.org Bidentate ligands, such as 2,2'-bipyridine (B1663995) (bpy) derivatives, have proven effective in promoting C-C bond formation with yields up to 99%. acs.org The electronic properties of the ligand are critical; for example, using 4,4′-bis(trifluoromethyl)-2,2′-bipyridine (dCF3bpy) as a ligand in a nickel-catalyzed system resulted in a quantitative yield for a C(sp2)−C(sp3) coupling. acs.org

The following table, adapted from a study on nickel-catalyzed coupling, illustrates how ligand choice can modulate reaction outcomes. acs.org A similar optimization process would be crucial for maximizing the yield of this compound.

EntryLigandYield of C-C Coupling Product (%)Yield of C-N Coupling Product (%)
1None2045
2Pyridine3062
3bpy80Not Detected
4dCF3bpy99Not Detected

Further optimization would involve screening solvents, with aprotic polar solvents like DMF often proving optimal, and adjusting the temperature to ensure reaction completion without promoting side reactions. researchgate.netacs.org

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules. For a compound like this compound, this involves developing protocols that are environmentally benign. Key strategies include the use of water as a solvent, the employment of recyclable catalysts, and the reduction of waste products. nih.gov

One approach is the use of heterogeneous single-atom catalysts, such as nickel on carbon nitride (Ni1/CN), which can be easily recovered and recycled without significant loss of activity. acs.org Such systems not only reduce metal waste but can also operate under milder, light-driven (photocatalytic) conditions. acs.org

Another green tactic is the use of "on-water" reactions, where the synthesis is performed in water, often without the need for organic solvents. nih.gov This method has been successfully used for the regioselective, multi-component synthesis of related heterocyclic compounds in good to excellent yields. nih.gov Additionally, designing syntheses that avoid toxic reagents and chromatographic purification steps contributes to a greener process. mdpi.com

Functionalization and Derivatization of the this compound Scaffold

The this compound core is a versatile scaffold that can be functionalized or derivatized at several positions. These modifications are crucial for tuning the molecule's physicochemical properties and for exploring its potential in various applications, such as in medicinal chemistry for structure-activity relationship (SAR) studies. nih.govnih.gov Derivatization can occur on the benzonitrile ring, the pyridine ring, or the methyl group.

Regioselective and Stereoselective Transformations on this compound

Regioselectivity, the control of reaction at a specific position on a molecule, is paramount when modifying the this compound scaffold. reddit.commasterorganicchemistry.com For example, in the development of metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptor antagonists, SAR studies on a similar scaffold, 3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile, revealed that regioselective substitution at the 3-position of the phenyl ring with small, non-hydrogen bond donor groups led to a significant increase in potency. nih.gov Specifically, the introduction of a fluorine atom at this position resulted in a highly potent and selective antagonist. nih.gov This highlights how precise, regioselective transformations are key to optimizing molecular function. The synthesis of substituted pyrazoles has also been shown to be highly regioselective when conducted in aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc). organic-chemistry.org

Stereoselectivity, which is the preferential formation of one stereoisomer over another, would become critical if chiral centers were introduced to the molecule. reddit.comnih.gov For instance, if the methyl group were to be functionalized to a more complex, chiral side chain, controlling the stereochemical outcome would be essential. Stereoselective addition of reagents to related heterocyclic systems has been achieved with high fidelity, demonstrating that such control is feasible. nih.gov

Introduction of Diverse Functional Groups onto this compound Derivatives

A wide array of functional groups can be introduced onto the this compound scaffold to create a library of derivatives. nih.govnih.gov These modifications can systematically alter the steric and electronic properties of the molecule.

Common derivatization strategies include:

Substitution on the Phenyl Ring: Introducing small electron-withdrawing groups, such as halogens (e.g., fluorine), can enhance biological activity. nih.gov

Substitution on the Pyridine Ring: Adding alkyl groups (e.g., ethyl) to the pyridine ring can modulate binding affinity to biological targets. nih.gov

Modification of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can be converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid. nih.gov

Functionalization of the Methyl Group: The methyl group can be oxidized or otherwise modified to introduce new functionalities.

The following table summarizes the introduction of various functional groups onto scaffolds closely related to this compound for SAR studies.

ScaffoldPosition of FunctionalizationFunctional Group IntroducedReference
3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrilePhenyl Ring (position 3)Fluoro (-F) nih.gov
5-(pyridin-2-yl)thiazolePyridine Ring (position 6)Ethyl (-CH2CH3) nih.gov
5-(pyridin-2-yl)thiazoleThiazole RingAminomethylbenzamide nih.gov
Triazole-pyrimidineBenzene (B151609) RingCyano (-CN) nih.gov

Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

The synthesis of analogues of this compound is a cornerstone of medicinal chemistry research, aimed at understanding how specific structural features of a molecule relate to its biological activity (SAR). nih.govnih.govnih.gov By systematically altering parts of the molecular structure, researchers can identify which groups are essential for activity and which can be modified to improve properties like potency, selectivity, and oral bioavailability. nih.gov

For example, in a study on inhibitors of the transforming growth factor-beta type 1 (ALK5) receptor kinase, a series of 5-(pyridin-2-yl)thiazole analogues were synthesized. nih.gov Modifications included varying the substituent on the pyridine ring (e.g., methyl vs. ethyl) and altering the amide portion of a side chain. nih.gov This led to the identification of compounds with potent inhibitory activity in the nanomolar range. nih.gov

Similarly, SAR studies on mGlu5 receptor antagonists based on a pyridinyl-tetrazolyl-benzonitrile scaffold demonstrated that substitutions on the phenyl ring were critical for potency. nih.gov The synthesis of analogues with different substituents allowed for the development of a compound with excellent brain penetration and in vivo receptor occupancy. nih.gov

The table below presents data from SAR studies on related heterocyclic compounds, illustrating how the synthesis of analogues informs the development of potent molecules.

Core ScaffoldAnalogue/DerivativeBiological TargetReported ActivityReference
5-(pyridin-2-yl)thiazole3-[[5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamideALK5>95% inhibition at 0.1 µM nih.gov
5-(pyridin-2-yl)thiazole3-[[5-(6-ethylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamideALK5>95% inhibition at 0.1 µM nih.gov
3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrilemGlu5 ReceptorPotent antagonist with good brain penetration nih.gov
Triazole-pyrimidine-benzonitrileAnalogue 7iA2B Adenosine (B11128) ReceptorIC50 = 14.12 nM nih.gov

These studies underscore the importance of synthesizing diverse analogues to build a comprehensive understanding of the SAR for a given chemical scaffold. nih.govnih.govnih.govnih.gov

Design and Synthesis of Pyridin-2-yl Ring Modified Analogues

The modification of the pyridin-2-yl ring in this compound is a key strategy for developing analogues with tailored properties. Research has focused on introducing a variety of functional groups at different positions of the pyridine scaffold. A common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds between the pyridine core and various substituents. libretexts.orgnih.gov

One synthetic route involves the heterocyclization of isonitrosoacetophenone hydrazones with 6-substituted pyridine-2-carbaldehydes. researchgate.net This method allows for the direct incorporation of functional groups into the α-position of the pyridine ring. researchgate.net Another versatile technique is the Buchwald-Hartwig cross-coupling reaction, which has been successfully employed to introduce amino groups. For instance, starting from 2,6-dichloropyridine, a sequential process involving nucleophilic aromatic substitution with piperidine (B6355638) followed by a Buchwald-Hartwig reaction with tert-butylcarbamate (B1260302) can yield key intermediates for further derivatization. mdpi.com

Furthermore, methodologies for the comprehensive functionalization of the pyridine ring have been developed, such as the remodeling of (aza)indole or benzofuran (B130515) skeletons. nih.gov This ring cleavage strategy enables the synthesis of pyridines with diverse substituents, including alkyl/aryl groups at the 2-position and electron-withdrawing groups like esters and sulfones at the 3-position. nih.gov The Sonogashira cross-coupling has also been utilized to introduce acetylenic linkers, for example, by reacting 1-(5-Bromopyridin-2-yl)ethanone with trimethylsilylacetylene (B32187) in the presence of a palladium catalyst. mdpi.com These varied synthetic strategies provide a robust toolbox for creating a wide array of pyridin-2-yl ring modified analogues.

Table 1: Examples of Pyridin-2-yl Ring Modifications

Modification TypeSynthetic MethodStarting Material ExampleReference
Aryl SubstitutionSuzuki-Miyaura Coupling2,6-Dichloropyridine mdpi.com
Amino Group IntroductionBuchwald-Hartwig Coupling2,6-Dichloropyridine mdpi.com
Alkyl/Aryl & EWG SubstitutionRing Cleavage of (Aza)indoles3-Formyl (aza)indoles nih.gov
Acetylenic Linker IntroductionSonogashira Coupling1-(5-Bromopyridin-2-yl)ethanone mdpi.com
Functional Group at α-positionHeterocyclization6-Substituted pyridine-2-carbaldehydes researchgate.net

Design and Synthesis of Benzonitrile Ring Modified Analogues

Modifications to the benzonitrile ring of this compound are critical for exploring structure-activity relationships (SAR), particularly in the context of medicinal chemistry. The primary focus has been on the introduction of various substituents onto the phenyl ring to modulate the electronic and steric properties of the molecule.

A significant finding in this area comes from SAR studies on related compounds, which demonstrated that introducing small, non-hydrogen bond donor substituents at the 3-position of the benzonitrile ring can substantially increase in vitro potency for certain biological targets. nih.gov For example, the synthesis of a 3-fluoro analogue resulted in a highly potent and selective antagonist for the mGlu5 receptor. nih.gov

The synthesis of these analogues typically relies on coupling a pre-functionalized benzonitrile derivative with the appropriate pyridine partner. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this approach, enabling the efficient formation of the biaryl scaffold from a substituted phenylboronic acid (or ester) and a halopyridine. libretexts.org The versatility of this reaction allows for a wide range of functional groups to be tolerated on the benzonitrile ring. Patent literature also describes a variety of potential substituents on the phenyl ring, including halogens (like fluorine and chlorine) and methyl groups, to create a diverse library of compounds. google.com

Table 2: Examples of Benzonitrile Ring Modifications

Position of SubstitutionSubstituentSynthetic StrategyKey Finding/PurposeReference
3-positionFluoroSuzuki-Miyaura coupling of a fluorinated benzonitrile intermediateSubstantial increase in in vitro potency nih.gov
VariousChloroSuzuki-Miyaura couplingSAR exploration google.com
VariousMethylSuzuki-Miyaura couplingSAR exploration google.com

Synthesis of Bridging Moiety Modified Analogues

Beyond modifying the peripheral rings, another derivatization strategy involves altering the direct linkage between the pyridine and benzonitrile moieties by introducing a bridging unit. This approach fundamentally changes the core structure of the molecule, impacting its conformation and potential interactions with biological targets.

Research into metabotropic glutamate subtype 5 (mGlu5) receptor antagonists led to the design and synthesis of analogues where the direct aryl-aryl bond was replaced by a 5-pyridin-2-yl-2H-tetrazol-2-yl moiety. nih.gov This modification transforms the parent benzonitrile scaffold into a 3-[substituted]-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile. nih.gov The synthesis of these bridged analogues involves a multi-step sequence, culminating in the formation of the tetrazole ring, which then links the substituted phenyl and pyridine rings. These structure-activity relationship studies highlighted that the introduction of this specific tetrazole bridge was a key discovery, leading to potent and selective antagonists. nih.gov

Table 3: Example of Bridging Moiety Modification

Original MoietyModified Bridging MoietyResulting Compound ClassPurpose/ApplicationReference
Direct C-C Bond5-Pyridin-2-yl-2H-tetrazol-2-yl3-[Substituted]-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrilesIdentification of potent and selective mGlu5 receptor antagonists nih.gov

Advanced Spectroscopic and Structural Elucidation of 5 Methyl 2 Pyridin 2 Yl Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the precise determination of molecular structure in solution. For 5-Methyl-2-(pyridin-2-yl)benzonitrile, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques provides a complete assignment of all proton and carbon signals, confirming the connectivity and chemical environment of each atom within the molecule.

While specific, publicly available, detailed multi-dimensional NMR data (COSY, HSQC, HMBC) for this compound is not readily found in the general literature, the expected spectral features can be inferred from the known structure.

Expected ¹H and ¹³C NMR Spectral Data:

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Methyl (CH₃)~2.4~20-22
Benzonitrile-H3~7.5-7.6~130-132
Benzonitrile-H4~7.4-7.5~133-135
Benzonitrile-H6~7.7-7.8~128-130
Pyridine-H3'~7.8-7.9~122-124
Pyridine-H4'~7.3-7.4~136-138
Pyridine-H5'~8.4-8.5~120-122
Pyridine-H6'~8.7-8.8~149-151
Benzonitrile-C1-~110-112
Benzonitrile-C2-~155-157
Benzonitrile-C5-~138-140
Benzonitrile-CN-~118-120
Pyridine-C2'-~153-155

Note: The expected chemical shifts are estimations based on related structures and general principles of NMR spectroscopy. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals of this compound, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network. For instance, correlations would be expected between the adjacent protons on the benzonitrile (B105546) ring (H3-H4, H4-H6) and on the pyridine (B92270) ring (H3'-H4', H4'-H5', H5'-H6').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each proton signal to its corresponding carbon atom. For example, the methyl proton signal would correlate with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between the two aromatic rings and the positions of the substituents. Key HMBC correlations would be expected from the methyl protons to the C5 and C6 carbons of the benzonitrile ring, and from the pyridine protons to the C2 carbon of the benzonitrile ring, confirming the linkage between the two rings.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physical properties of a material. While solution-state NMR provides information on the averaged molecular structure in solution, solid-state NMR (ssNMR) can differentiate between polymorphic forms by probing the local environment of atoms in the solid state. jeol.com

Currently, there is no specific information in the public domain regarding the existence of polymorphic forms of this compound or any ssNMR studies performed on it. However, if different crystalline forms were to be identified, ssNMR would be a critical tool for their characterization. Differences in the chemical shifts and the presence of distinct signals in the ssNMR spectra would indicate different packing arrangements and intermolecular interactions in the crystal lattice of the polymorphs. jeol.com

Single-Crystal X-ray Diffraction Analysis of this compound and its Complexes

A hypothetical single-crystal X-ray diffraction analysis of this compound would be expected to reveal key structural features. The dihedral angle between the benzonitrile and pyridine rings would be a critical parameter, quantifying the degree of twist between the two aromatic systems.

Furthermore, the analysis would elucidate the nature of intermolecular interactions that stabilize the crystal packing. These could include:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···N Interactions: Weak hydrogen bonds between carbon-hydrogen bonds and the nitrogen atom of the pyridine ring or the nitrile group.

van der Waals Forces: Non-specific attractive or repulsive forces between molecules.

Understanding these interactions is crucial for predicting the material's physical properties, such as melting point and solubility.

Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in a stoichiometric ratio. youtube.com In a pharmaceutical context, co-crystallizing a small molecule with its biological target (e.g., a protein) can provide invaluable insights into the binding mode and the specific interactions that govern molecular recognition.

There are currently no publicly available studies on the co-crystallization of this compound with any biological targets. Such studies would be highly relevant if the compound were being investigated for potential therapeutic applications, as they would provide a detailed atomic-level picture of its binding site interactions. The formation of co-crystals with pyridine derivatives has been explored to modify the physicochemical properties of active pharmaceutical ingredients. nih.gov

Advanced Mass Spectrometry (MS) Techniques for Mechanistic Studies and Impurity Profiling

Advanced mass spectrometry techniques are indispensable for confirming the molecular weight of a compound, elucidating its fragmentation pathways, and identifying and quantifying impurities.

For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition. Tandem mass spectrometry (MS/MS) experiments would involve the isolation of the molecular ion followed by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. The fragmentation of nitriles often involves complex rearrangements. youtube.com Analysis of these fragments can provide further structural confirmation.

In the context of mechanistic studies, mass spectrometry can be used to monitor reaction progress and identify intermediates. uvic.ca For instance, if this compound were involved in a chemical reaction, ESI-MS could be used to detect and characterize transient species, providing insights into the reaction mechanism.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous determination of a compound's elemental composition by measuring its mass with very high accuracy. For this compound, the molecular formula is C₁₃H₁₀N₂. nih.gov This composition allows for the calculation of a theoretical monoisotopic mass.

HRMS analysis provides an experimentally determined exact mass that can be compared to the theoretical value, confirming the molecular formula. The high precision of this technique allows differentiation between compounds with the same nominal mass but different elemental compositions. The exact mass is a critical piece of data for compound identification and verification in synthesis and discovery workflows. mdpi.com

Table 1: HRMS Data for this compound

Parameter Value Reference
Molecular Formula C₁₃H₁₀N₂ nih.gov
Theoretical Monoisotopic Mass 194.0844 g/mol nih.gov
Nominal Mass 194 g/mol

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides insight into the structural connectivity of a molecule by inducing fragmentation and analyzing the resulting daughter ions. While direct experimental MS/MS data for this compound is not widely published, a plausible fragmentation pathway can be predicted based on its chemical structure, which consists of a benzonitrile ring and a pyridine ring joined by a C-C bond. rsc.org

Upon electron impact ionization, the molecular ion ([M]⁺˙) is expected to be observed at m/z 194. Key fragmentation processes would likely involve the cleavage of the most labile bonds and the loss of stable neutral molecules. arkat-usa.org A primary fragmentation could be the loss of a methyl radical (•CH₃) from the benzonitrile ring, resulting in a fragment ion at m/z 179. Another significant fragmentation pathway for benzonitriles is the elimination of a neutral hydrogen cyanide (HCN) molecule, which would lead to a fragment at m/z 167. rsc.org Cleavage of the central C-C bond linking the two aromatic rings could also occur, generating ions corresponding to the pyridinyl cation (m/z 78) and the methylbenzonitrile radical cation (m/z 116) or their rearranged equivalents.

Table 2: Plausible MS/MS Fragmentation Data for this compound

m/z (predicted) Proposed Fragment Identity
194 [C₁₃H₁₀N₂]⁺˙ Molecular Ion
179 [M - CH₃]⁺ Loss of methyl radical
167 [M - HCN]⁺˙ Loss of hydrogen cyanide
116 [C₈H₆N]⁺ Methylbenzonitrile fragment
78 [C₅H₄N]⁺ Pyridinyl fragment

Vibrational Spectroscopy (FT-IR, FT-Raman) for Bond Characterization

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is used to identify the functional groups and characterize the bonding within a molecule. The vibrational modes of this compound are determined by its constituent parts: the substituted benzene (B151609) ring, the pyridine ring, the methyl group, and the nitrile group. aps.org

The FT-IR and FT-Raman spectra are expected to show characteristic bands corresponding to specific molecular vibrations. aps.org The nitrile (C≡N) stretching vibration is particularly diagnostic, appearing as a sharp, intense band in the region of 2220-2240 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group typically appear just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) will contain a complex series of bands arising from C=C and C=N ring stretching vibrations of both the pyridine and benzene rings, as well as various C-H bending modes. acs.orgresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectrum Intensity
Aromatic C-H Stretch 3000 - 3100 FT-IR/FT-Raman Medium to Weak
Aliphatic C-H Stretch (Methyl) 2850 - 2980 FT-IR/FT-Raman Medium
Nitrile (C≡N) Stretch 2220 - 2240 FT-IR/FT-Raman Strong, Sharp
Aromatic C=C/C=N Ring Stretch 1400 - 1610 FT-IR/FT-Raman Strong to Medium
In-plane C-H Bend 1000 - 1300 FT-IR/FT-Raman Medium
Out-of-plane C-H Bend 690 - 900 FT-IR Strong

Computational and Theoretical Studies of 5 Methyl 2 Pyridin 2 Yl Benzonitrile

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 5-Methyl-2-(pyridin-2-yl)benzonitrile, Density Functional Theory (DFT) would be a primary method of choice, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p) to provide a balance of accuracy and computational cost. These calculations would yield the optimized molecular geometry, electronic energy, and the distribution of molecular orbitals.

HOMO-LUMO Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) and methyl-substituted benzene (B151609) rings, while the LUMO would likely be distributed over the electron-withdrawing benzonitrile (B105546) and pyridine moieties. The energy gap would quantify the energy required for electronic excitation within the molecule.

Table 1: Hypothetical HOMO-LUMO Properties of this compound

ParameterPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating capability
LUMO Energy~ -1.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap~ 4.7 eVSuggests high kinetic stability

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP map would likely show negative potential (red/yellow regions) around the nitrogen atom of the pyridine ring and the nitrile group, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Molecular Dynamics (MD) Simulations of this compound and its Interactions

Molecular Dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time. By simulating the molecule's movements and interactions with its environment (e.g., a solvent or a biological macromolecule), MD can provide insights into its conformational flexibility, solvation properties, and binding dynamics. These simulations are governed by a force field that describes the potential energy of the system.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR: The Gauge-Including Atomic Orbital (GIAO) method within a DFT framework would be used to predict the ¹H and ¹³C NMR chemical shifts.

IR: The vibrational frequencies and intensities would be calculated to generate a theoretical Infrared (IR) spectrum. These calculated frequencies are often scaled to better match experimental values.

UV-Vis: Time-Dependent DFT (TD-DFT) would be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions and the molecule's color and photophysical properties.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyKey Predicted Signals
¹H NMRAromatic protons (7.0-8.5 ppm), Methyl protons (~2.4 ppm)
¹³C NMRNitrile carbon (~118 ppm), Aromatic carbons (120-150 ppm), Methyl carbon (~21 ppm)
IRC≡N stretch (~2230 cm⁻¹), C-H aromatic stretches (~3050 cm⁻¹), C-H aliphatic stretch (~2950 cm⁻¹)
UV-Vis (λmax)~280-320 nm

Conformational Analysis and Potential Energy Surface Studies

The two aromatic rings in this compound are connected by a single bond, allowing for rotational freedom. Conformational analysis would involve systematically rotating this bond and calculating the energy at each step to map the potential energy surface. This would identify the most stable (lowest energy) conformation and any rotational barriers. The results would likely show that a non-planar conformation is the most stable due to steric hindrance between the rings.

Computational Docking Studies with Potential Biological Receptors

Given that pyridine and benzonitrile moieties are common in pharmacologically active compounds, computational docking would be a valuable tool to explore the potential biological targets of this compound. Docking simulations would place the molecule into the binding site of various proteins to predict the preferred binding orientation and affinity. The scoring functions used in docking estimate the binding free energy, helping to identify potential protein-ligand interactions. For instance, based on its structural motifs, this compound could be docked against kinases or other enzymes where aromatic and heterocyclic groups are known to interact.

Reactivity and Reaction Mechanisms of 5 Methyl 2 Pyridin 2 Yl Benzonitrile

Electrophilic and Nucleophilic Aromatic Substitution Reactions on 5-Methyl-2-(pyridin-2-yl)benzonitrile

The reactivity of this compound towards aromatic substitution is dictated by the electronic properties of its two distinct aromatic systems: the substituted benzene (B151609) ring and the pyridine (B92270) ring.

Electrophilic Aromatic Substitution (EAS): Electrophilic attack on this compound is generally disfavored due to the presence of two deactivating groups attached to the benzene ring: the nitrile (-CN) and the pyridin-2-yl moiety. Both groups are electron-withdrawing, reducing the nucleophilicity of the benzene ring. youtube.com The pyridine ring itself is also inherently electron-deficient and thus strongly deactivated towards electrophiles, a characteristic likened to that of nitrobenzene. youtube.com

On the Benzene Ring: The nitrile group is a strong deactivating group and a meta-director. The pyridin-2-yl group is also deactivating due to the electronegative nitrogen. In contrast, the methyl group (-CH3) is an activating, ortho, para-director. uci.edu The directing effects of these substituents are in opposition. The strong deactivating and meta-directing influence of the nitrile group (at C1) and the pyridin-2-yl group (at C2) would direct incoming electrophiles to C4 and C6. The methyl group (at C5) directs to C2, C4, and C6. The confluence of these effects suggests that any electrophilic substitution, though requiring harsh conditions, would most likely occur at the C4 or C6 positions of the benzene ring.

On the Pyridine Ring: The pyridine ring is severely deactivated towards EAS. youtube.com The nitrogen atom's electron-withdrawing nature, compounded by its protonation under the acidic conditions typical for EAS, makes electrophilic attack extremely difficult. youtube.com If a reaction were forced under extreme conditions (e.g., high temperature), substitution would be expected at the C5' position (meta to the nitrogen), which is the least deactivated position.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is the reverse of EAS in terms of electronic demand, favoring electron-poor aromatic rings. masterorganicchemistry.com

On the Pyridine Ring: The pyridine ring is activated for nucleophilic attack, especially at the C2' and C4' positions (ortho and para to the nitrogen), because the electronegative nitrogen can stabilize the negative charge of the intermediate Meisenheimer complex. almerja.comquizgecko.comlibretexts.org Since the C2' position is blocked by the benzonitrile (B105546) substituent, nucleophilic attack would be favored at the C6' or C4' positions if a suitable leaving group were present. The Chichibabin reaction, involving amination with sodium amide, is a classic example of NAS on pyridines where hydride can even act as a leaving group. quizgecko.com

On the Benzene Ring: The benzene ring in this compound is not strongly activated for NAS in its native state. NAS generally requires the presence of potent electron-withdrawing groups (like -NO2) positioned ortho or para to a good leaving group (like a halogen). masterorganicchemistry.comyoutube.com While the nitrile and pyridine groups are electron-withdrawing, without a leaving group like a halide on the ring, NAS is unlikely.

Transformations Involving the Nitrile Functionality

The cyano group (-C≡N) is a versatile functional handle, capable of undergoing a variety of important chemical transformations.

Hydrolysis and Reduction Reactions

The nitrile group can be readily converted into other nitrogen-containing functional groups through hydrolysis and reduction.

Hydrolysis: The triple bond of the nitrile can be hydrolyzed to yield a primary amide or a carboxylic acid. This reaction can be catalyzed by either acid or base. For instance, homogeneous catalytic hydration of benzonitrile to benzamide (B126) has been achieved using specific nickel(0) complexes. researchgate.net Applying these principles, the hydrolysis of this compound would produce either 5-Methyl-2-(pyridin-2-yl)benzamide or 5-Methyl-2-(pyridin-2-yl)benzoic acid, depending on the reaction conditions.

Reduction: The nitrile group can be reduced to a primary amine. Common reagents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation (e.g., using H2 gas with a metal catalyst like Ni, Pd, or Pt). This would convert this compound into (2-(Aminomethyl)-4-methylphenyl)pyridine.

Reaction TypeReagents & ConditionsProduct
Hydrolysis H3O⁺ or OH⁻, heat5-Methyl-2-(pyridin-2-yl)benzamide
Hydrolysis H3O⁺, prolonged heat5-Methyl-2-(pyridin-2-yl)benzoic acid
Reduction 1. LiAlH4, ether; 2. H2O(2-(Aminomethyl)-4-methylphenyl)pyridine
Reduction H2, Raney Ni(2-(Aminomethyl)-4-methylphenyl)pyridine

Cycloaddition Reactions of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions. This is a powerful method for constructing five-membered heterocyclic rings. A prominent example is the reaction with organic azides to form tetrazoles, or with nitrile imines to form triazoles. nih.govmdpi.com For instance, structure-activity relationship studies on related compounds led to the synthesis of 3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile, demonstrating the feasibility of converting the nitrile group into a tetrazole ring. nih.gov This transformation typically involves reacting the nitrile with an azide (B81097) source, such as sodium azide, often with a Lewis acid catalyst.

Reactions at the Pyridine Nitrogen and Methylene/Methyl Substituents

The reactivity of the peripheral groups—the pyridine nitrogen and the methyl group—adds another dimension to the molecule's chemical behavior.

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it both a base and a nucleophile.

Alkylation: It can react with alkyl halides, such as methyl iodide, to form N-alkyl pyridinium (B92312) salts. youtube.com This quaternization enhances the electron-withdrawing nature of the pyridine ring.

N-Oxidation: The nitrogen can be oxidized to an N-oxide using reagents like hydrogen peroxide or m-CPBA. The resulting pyridine N-oxide is more reactive towards electrophilic substitution than pyridine itself and directs incoming electrophiles to the C4' and C6' positions. youtube.comalmerja.com The oxygen atom can later be removed by reducing agents like PCl3 or triphenylphosphine. youtube.com

Methyl Substituent: The methyl group attached to the benzene ring is at a benzylic position.

Oxidation: It can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid, provided the rest of the molecule can withstand the harsh conditions.

Radical Halogenation: Under free-radical conditions (e.g., N-bromosuccinimide with a radical initiator), the methyl group can be halogenated to form a benzylic halide.

Deprotonation: While the methyl group on the benzene ring is not particularly acidic, the acidity of methyl groups at the 2- or 4-position of a pyridine ring is significantly increased. almerja.com Deprotonation of 4-methylpyridine (B42270) with a strong base like n-butyllithium (n-BuLi) generates a carbanion that can act as a nucleophile. mdpi.com Although the methyl group in the title compound is on the benzonitrile ring, this highlights a key reactive pathway for related isomers.

Catalytic Reactions Mediated by this compound or its Derivatives

The 2-(pyridin-2-yl)benzonitrile scaffold is an effective bidentate chelating ligand for various transition metals. The pyridine nitrogen and the nitrile nitrogen can coordinate to a metal center, forming a stable five-membered ring. This structural motif is valuable in the design of catalysts for a wide range of organic transformations.

Derivatives of this compound can act as ligands in various catalytic systems:

Cross-Coupling Reactions: Complexes formed with palladium, nickel, or copper could potentially catalyze Suzuki, Heck, or Sonogashira cross-coupling reactions. In one study, pyridine was used as a monodentate ligand to modulate the selectivity of a nickel-catalyzed photoredox C(sp2)-C(sp3) coupling reaction, although bidentate ligands like bipyridine were found to be more effective in preventing undesired C-N bond formation. acs.org This suggests that the bidentate nature of this compound could be advantageous in controlling reactivity and selectivity in similar catalytic cycles. acs.org

Oxidation/Reduction Catalysis: Manganese, ruthenium, or iron complexes with such ligands are often used in catalytic oxidation or hydrogenation reactions. The electronic and steric properties of the ligand, which can be tuned by substituents like the methyl group, play a crucial role in determining the catalyst's activity and selectivity.

Polymerization: The ability to form stable complexes makes these types of ligands suitable for use in olefin polymerization catalysts.

The synthesis of complex heterocyclic structures, such as substituted indoles, has been achieved using catalysts that incorporate pyridyl-substituted moieties, underscoring the importance of this structural class in modern synthetic chemistry. mdpi.com

Photochemical and Electrochemical Reactivity

The interaction of this compound with light or electric current can induce unique chemical transformations.

Photochemical Reactivity: The presence of two aromatic chromophores and a nitrile group suggests that the molecule will absorb UV light and may be photochemically active.

Cyclometalation: A particularly relevant reaction for 2-arylpyridines is photochemically induced cyclometalation. nih.gov Irradiation of 2-arylpyridines in the presence of platinum(II) precursors can lead to the activation of a C-H bond on the aryl ring and the formation of a cyclometalated complex. nih.gov This process, which can be more advantageous than thermal methods, could be applied to this compound to create novel organometallic complexes. nih.gov

Aromatic Substitution: In some systems, visible light irradiation can promote reactions between aromatic rings and electrophiles. For example, the reaction between N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) and benzene at room temperature proceeds via sequential aromatic substitution, initiated by an electron transfer from the aromatic ring to the photoactivated electrophile. mdpi.com

Electrochemical Reactivity: The electron-deficient nature of both the nitrile group and the pyridine ring makes the molecule a candidate for electrochemical reduction.

Reduction: The molecule can accept electrons at a cathode. The most likely sites for reduction are the C≡N triple bond and the pyridine ring. The precise reduction potential and products would depend on the electrode material, solvent, and supporting electrolyte.

Radical Formation: It has been noted that pyridinium salts can undergo a one-electron transfer to generate remarkably stable free radicals. almerja.com If the pyridine nitrogen were first alkylated, the resulting pyridinium salt of this compound could be electrochemically reduced to a stable radical species.

Coordination Chemistry and Metalligand Properties of 5 Methyl 2 Pyridin 2 Yl Benzonitrile

Synthesis and Characterization of Metal Complexes with 5-Methyl-2-(pyridin-2-yl)benzonitrile as a Ligand

The synthesis of metal complexes using this compound as a ligand generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The specific conditions, such as temperature and reaction time, are optimized to facilitate the formation of the desired coordination compound. For instance, synthetic methodologies for similar bipyridyl and nitrile-containing ligands often involve dissolving the ligand and a metal salt, like nickel(II) acetate (B1210297) or mercury(II) chloride, in a solvent such as methanol, ethanol, or acetonitrile (B52724), followed by stirring to promote complexation. nih.govresearchgate.net

Characterization of the resulting metal complexes is crucial to confirm their formation and elucidate their properties. A suite of analytical techniques is typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the structure of the complex in solution, although paramagnetic metal centers can lead to significant peak broadening and shifting. rsc.org

Infrared (IR) Spectroscopy: This technique is particularly useful for observing changes in the vibrational frequency of the nitrile (C≡N) group upon coordination to a metal center. A shift in the C≡N stretching frequency provides direct evidence of the nitrile group's involvement in binding. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of the complex and confirm its stoichiometric composition. nih.gov

Elemental Analysis: This provides the empirical formula of the complex, confirming the ratio of metal to ligand. researchgate.net

UV-Visible Spectroscopy: Electronic absorption spectra reveal information about the electronic transitions within the complex, which can be affected by the coordination environment. wikimedia.org

Investigation of Binding Modes and Coordination Preferences

The structure of this compound offers several potential binding modes to a metal center. The most common preference is for the molecule to act as a bidentate chelating ligand, utilizing the nitrogen atom from the pyridine (B92270) ring and the nitrogen atom from the nitrile group. This forms a stable five-membered chelate ring with the metal ion.

The coordination of nitrile groups to metal centers can occur in two primary ways:

η¹ (End-on) Coordination: The nitrogen lone pair donates to the metal, forming a linear M-N-C arrangement. This is the most common binding mode for nitriles. nih.gov

η² (Side-on) Coordination: The π-system of the C≡N triple bond interacts with the metal center. This mode is less common and typically requires specific electronic properties of the metal. nih.gov

For ligands like this compound, which contain an additional donor site (the pyridine nitrogen), the chelate effect strongly favors a bidentate coordination mode. The resulting complexes often exhibit distorted octahedral or square planar geometries, depending on the metal ion and the presence of other ancillary ligands. nih.govchemijournal.com In some cases, particularly with monodentate ligands, C-N bond formation can be favored over other coupling reactions in catalytic processes, highlighting the directing influence of the ligand's binding mode. acs.org

Binding SiteCoordination ModeDescription
Pyridine NitrogenMonodentateBinds through the pyridine N atom only.
Nitrile NitrogenMonodentate (η¹)Binds through the nitrile N atom in an end-on fashion.
Pyridine and NitrileBidentate ChelateBinds through both N atoms to form a stable chelate ring.

Structural Analysis of Coordination Compounds (e.g., X-ray crystallography)

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of coordination compounds. chemijournal.com This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.

For complexes of this compound, X-ray analysis would confirm the bidentate chelation of the ligand. The data would reveal the geometry around the metal center, which could be, for example, a distorted octahedral geometry for a first-row transition metal like Mn(II) or Ni(II). chemijournal.com Key structural parameters obtained from such an analysis include the M-N(pyridine) and M-N(nitrile) bond lengths, as well as the N-M-N "bite angle" of the chelating ligand. In related bidentate complexes, bite angles can decrease upon coordination due to the geometric constraints of the chelate ring. nih.gov The crystal packing can be further stabilized by intermolecular interactions such as π-π stacking between aromatic rings. chemijournal.com

ParameterTypical Value (for a Ni(II) Complex)Significance
Coordination Geometry Distorted OctahedralIndicates the spatial arrangement of ligands around the metal.
Ni-N(pyridine) Bond Length ~2.05 - 2.15 ÅReflects the strength of the metal-pyridine bond. chemijournal.com
Ni-N(nitrile) Bond Length ~2.04 ÅReflects the strength of the metal-nitrile bond. nih.gov
N-Ni-N Bite Angle ~85° - 95°Shows the geometric constraint imposed by the chelate ring. chemijournal.com

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes containing bipyridine and related N-heterocyclic ligands are widely explored as catalysts for a variety of organic transformations. Complexes derived from this compound are expected to show similar catalytic activity, particularly in cross-coupling reactions.

For example, nickel complexes supported by bipyridine-type ligands have been shown to be highly effective photocatalysts for C(sp²)-C(sp³) coupling reactions under mild conditions using visible light. acs.org The ligand plays a crucial role in modulating the electronic and steric environment of the nickel active site, which can control the reaction's selectivity. By changing the ligand from bidentate to monodentate, the catalytic outcome can be switched from C-C coupling to C-N bond formation. acs.org Transition metal complexes, including those of cobalt and nickel with polypyridyl ligands, have also been investigated as catalysts for redox reactions such as the production of hydrogen from aqueous solutions. google.com

Catalytic ReactionMetal CenterLigand TypeTypical YieldReference
C(sp²)-C(sp³) CouplingNickelBidentate BipyridineUp to 99% acs.org
C-N CouplingNickelMonodentate Pyridine62% (C-N product) acs.org
Hydrogen EvolutionCobalt/NickelPentadentate Polypyridyl- google.com

Luminescence Properties of this compound Metal Complexes

The photophysical properties of metal complexes with aromatic N-heterocyclic ligands are of significant interest for applications in sensing, imaging, and optoelectronics. Ligands similar to this compound, such as substituted bipyridyls, form luminescent complexes, particularly with closed-shell metal ions like Zn(II). nih.gov

The fluorescence of these systems often arises from charge-transfer transitions. Upon coordination to a metal ion, the electronic structure of the ligand is perturbed, which can lead to significant changes in its absorption and emission properties. nih.gov For instance, coordination to a zinc ion often stabilizes the charge-transfer excited state, resulting in a bathochromic (red) shift in the emission wavelength. nih.gov The quantum yield of fluorescence can also be altered upon complexation, though the change does not always correlate in a simple way with the electronic properties of the ligand substituents. nih.gov The study of these luminescent properties can aid in the rational design of fluorescent probes for detecting specific metal ions. nih.gov

CompoundAbsorption λmax (nm)Emission λmax (nm)Description
Bipyridyl-type Ligand Visible RegionVisible RegionAbsorption and emission are often due to charge-transfer transitions. nih.gov
Zn(II) Complex Red-shiftedRed-shiftedCoordination to zinc stabilizes the excited state, causing a bathochromic shift. nih.gov

Exploration of Biological Activities and Molecular Interactions of 5 Methyl 2 Pyridin 2 Yl Benzonitrile in Vitro & Mechanistic Focus

Enzyme Inhibition Studies and Kinetic Analysis (e.g., nitric oxide synthase, DPP-4, kinases)

No published studies were identified that specifically investigate the inhibitory activity of 5-Methyl-2-(pyridin-2-yl)benzonitrile against enzymes such as nitric oxide synthase, dipeptidyl peptidase-4 (DPP-4), or various kinases. While related pyridine-containing compounds have been evaluated as kinase inhibitors, this data is not applicable to the subject compound. nih.govnih.gov

Inhibition Kinetics and Mechanism of Action

There is no available information detailing the inhibition kinetics (e.g., IC₅₀, Kᵢ values) or the mechanism of action of this compound on any enzyme system.

Target Identification via Biochemical Assays

No biochemical assays have been published that identify specific enzymatic targets for this compound.

Receptor Binding Affinities and Selectivity Studies

Specific data on the receptor binding affinity and selectivity of this compound is not present in the scientific literature. Research on similar structures suggests potential interaction with receptors like mGluR5 or adenosine (B11128) receptors, but direct binding data for the specified compound is absent. nih.govnih.govnih.gov

Radioligand Binding Assays (if applicable)

No studies employing radioligand binding assays to determine the affinity of this compound for any specific receptor have been found.

Functional Assays for Receptor Modulation

There are no published functional assays that describe the modulation (e.g., agonism, antagonism, allosteric modulation) of any receptor by this compound.

Modulation of Cellular Signaling Pathways (in vitro)

No in vitro studies have been identified that report on the effects of this compound on any cellular signaling pathways.

Investigation of Cell Cycle Regulation (in vitro)

No published studies were identified that investigated the in vitro effects of this compound on cell cycle regulation in any cell line. Therefore, there is no data available on whether this compound induces cell cycle arrest at any phase (e.g., G0/G1, S, or G2/M) or its potential mechanisms of action related to key cell cycle regulatory proteins.

Apoptosis Induction Mechanisms (in vitro)

There is no available research on the pro-apoptotic activity of this compound. Studies examining its ability to induce programmed cell death, activate caspases, or alter the expression of pro- and anti-apoptotic proteins in vitro have not been reported.

Antimicrobial Activity Mechanisms (in vitro)

No data could be retrieved regarding the antimicrobial properties of this compound.

Antibacterial Spectrum and Efficacy (in vitro)

Information regarding the in vitro antibacterial activity of this compound against Gram-positive or Gram-negative bacteria is not available in the public domain. Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values have not been determined.

Antifungal Spectrum and Efficacy (in vitro)

There are no published reports on the in vitro antifungal activity of this compound against any fungal species. Data on its efficacy, such as MIC values, is currently nonexistent.

Protein-Ligand Interaction Studies

No specific protein-ligand interaction studies for this compound have been published.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

A search for biophysical data from SPR or ITC experiments to characterize the binding affinity, kinetics, and thermodynamics of this compound to any protein target yielded no results. Consequently, there is no information on its binding constants (K_D), association (k_a) and dissociation (k_d) rates, or the thermodynamic parameters (ΔH, ΔS) of its potential interactions.

Co-crystallography of this compound with Target Proteins

As of the current date, a comprehensive search of publicly available scientific literature and crystallographic databases has not identified any deposited co-crystallography data for this compound with any target proteins. Consequently, a detailed analysis of its binding modes, specific molecular interactions, and any conformational changes upon binding to a protein target based on X-ray crystallography is not possible at this time.

Further research and publication in the field are required to elucidate the structural basis of this compound's interactions with biological targets.

Materials Science and Supramolecular Applications of 5 Methyl 2 Pyridin 2 Yl Benzonitrile

Self-Assembly and Supramolecular Architectures Involving 5-Methyl-2-(pyridin-2-yl)benzonitrile

The pyridine (B92270) and nitrile groups in this compound make it a promising candidate for the construction of self-assembling systems and supramolecular architectures. The pyridine ring can coordinate with metal ions, while the nitrile group can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.

Research on related compounds demonstrates the feasibility of this approach. For example, a phenylphosphine (B1580520) oxide-bridged aromatic supramolecular macrocycle has been shown to recognize and bind various benzonitrile (B105546) derivatives through non-covalent interactions, forming key-lock complexes. nih.gov This recognition is driven by π-π stacking interactions between the benzene (B151609) ring of the benzonitrile derivative and the fluorene (B118485) moiety of the macrocycle. nih.gov Such host-guest chemistry, often studied using co-crystallization methods, is fundamental to the development of complex supramolecular systems. nih.govchemmethod.com

Optoelectronic Properties and Applications (e.g., OLEDs, organic semiconductors)

Pyridylbenzonitrile derivatives are of significant interest in the field of optoelectronics, particularly for applications in organic light-emitting diodes (OLEDs) and as organic semiconductors. The combination of an electron-donating pyridine ring and an electron-withdrawing benzonitrile moiety can lead to intramolecular charge transfer (ICT) characteristics, which are crucial for the design of efficient light-emitting materials.

While direct experimental data on the optoelectronic properties of this compound is scarce, theoretical studies on similar pyridyl-fluorene derivatives have provided valuable insights. chemmethod.com Computational analyses, such as Density Functional Theory (DFT), are often employed to predict the electronic properties of molecules, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. chemmethod.com The energy difference between HOMO and LUMO levels is a key parameter that influences the optical and electronic behavior of a material. chemmethod.comresearchgate.net

Pyrene derivatives containing pyridine groups have been investigated as blue emitters for OLEDs. nih.govnih.govresearchgate.net These materials can exhibit high thermal and photostability, and their twisted molecular conformations can help to prevent undesirable π-π stacking and excimer formation in the solid state, which often leads to a shift in the emission color. nih.govnih.gov A non-doped OLED device using a tripyrenylpyridine derivative as the emissive layer has demonstrated sky-blue electroluminescence with a maximum external quantum efficiency of 6.0 ± 1.2%. researchgate.net Although this is not the specific compound of focus, it illustrates the potential of pyridyl-based compounds in OLEDs.

Below is a table of predicted optoelectronic properties for a related compound, 2-Amino-5-methylpyridine, based on computational studies. researchgate.net

PropertyPredicted Value
HOMO Energy-
LUMO Energy-
Energy Gap-
Dipole Moment2.03 Debye
Polarizability11.2 x 10-24 esu
First Hyperpolarizability1.48 x 10-30 esu

Note: The data in this table is for 2-Amino-5-methylpyridine and is intended to be illustrative of the types of properties that are important for optoelectronic applications. Direct data for this compound is not available.

Sensing and Chemosensing Applications

The structural features of this compound also suggest its potential use in the development of chemical sensors. The pyridine nitrogen atom can act as a binding site for metal ions, and this interaction can lead to changes in the photophysical properties of the molecule, such as its fluorescence. This phenomenon forms the basis for fluorescent chemosensors.

Research on a biarylpyridine scaffold has led to the discovery of fluorescent chemosensors for mercury(II) and silver(I) ions in aqueous solutions. nih.gov The signaling mechanism in these sensors is based on conformational restriction upon metal ion binding, which leads to significant changes in the emission wavelength, allowing for ratiometric detection. nih.gov While this research does not use this compound specifically, it demonstrates the utility of the pyridylbenzonitrile scaffold in sensor design.

Hybrid materials composed of zinc oxide (ZnO) nanostructures functionalized with porphyrins, which are also nitrogen-containing heterocyclic compounds, have been explored for their chemical sensing properties. mdpi.com The sensing mechanism in these materials often involves a charge transfer process between the dye molecule and the semiconductor upon interaction with the target analyte. mdpi.com This approach could potentially be adapted for pyridylbenzonitrile derivatives.

The development of chemosensors often involves synthesizing a series of related compounds and evaluating their response to different analytes. For example, a series of 5-(pyridin-2-yl)thiazoles were synthesized and evaluated for their inhibitory activity against a specific enzyme, demonstrating a structure-activity relationship. nih.gov A similar approach could be employed to develop chemosensors based on the this compound scaffold.

Analytical Methodologies for 5 Methyl 2 Pyridin 2 Yl Benzonitrile in Complex Matrices

Chromatographic Separation Techniques for Quantitative Analysis and Impurity Profiling

Chromatographic techniques are the cornerstone for the separation, identification, and quantification of 5-Methyl-2-(pyridin-2-yl)benzonitrile and its related impurities. These methods offer high resolution and sensitivity, making them ideal for analyzing complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Research Findings: While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods for structurally similar compounds, such as other pyridinyl-benzonitrile derivatives, can be adapted. For instance, a reverse-phase HPLC method developed for the separation of 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as a modifier. sielc.com For mass spectrometry compatibility, formic acid is a suitable replacement for phosphoric acid. sielc.com

Detection is a critical aspect of HPLC analysis. Ultraviolet (UV) detection is commonly employed for aromatic compounds like this compound due to the presence of chromophoric groups (the pyridine (B92270) and benzonitrile (B105546) rings). A photodiode array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment. For more sensitive and selective detection, especially in complex matrices, mass spectrometry (MS) can be coupled with HPLC (LC-MS).

A potential HPLC method for the analysis of this compound could involve a C18 stationary phase with a gradient elution using a mixture of acetonitrile and water containing a small percentage of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Table 9.1: Potential HPLC Parameters for the Analysis of this compound

ParameterSuggested Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min, 20% B; 5-25 min, 20-80% B; 25-30 min, 80% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., 254 nm) or PDA (200-400 nm) or MS

This table presents a hypothetical HPLC method based on the analysis of similar compounds and general chromatographic principles.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility and improve their chromatographic behavior. researchgate.net

Research Findings: The analysis of polar, nitrogen-containing compounds by GC-MS frequently involves a derivatization step to block active hydrogens and reduce polarity. youtube.com Silylation is a common derivatization technique where active hydrogens in functional groups are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are often used for this purpose. researchgate.net The derivatization reaction is typically carried out in a solvent like pyridine or acetonitrile at an elevated temperature. researchgate.net

The resulting silylated derivative of this compound would be more volatile and amenable to GC separation. The mass spectrometer provides detailed structural information, allowing for confident identification of the parent compound and any related impurities. The fragmentation pattern of the derivative in the mass spectrometer is a key tool for structural elucidation. researchgate.net

Table 9.2: Potential GC-MS Method with Derivatization for this compound

ParameterSuggested Conditions
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Reaction Conditions Heat at 70°C for 30 minutes
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 280 °C
Oven Temperature Program Initial 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min (hold 10 min)
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 50-550 amu

This table outlines a potential GC-MS method including a derivatization step, based on general procedures for similar analytes.

Electrochemical Detection Methods for this compound

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive compounds. The pyridine and benzonitrile moieties in this compound suggest that it could be susceptible to electrochemical oxidation or reduction.

Research Findings: While no specific electrochemical methods for this compound have been reported, the voltammetric behavior of related nitrogen-containing aromatic compounds has been studied. researchgate.netjcesr.org Techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV) can be used to investigate the redox properties of the compound and develop quantitative methods. The use of modified electrodes, such as those based on carbon paste, glassy carbon, or nanomaterials, can enhance the sensitivity and selectivity of the detection. researchgate.netnih.gov For instance, carbon nitride-based materials have shown promise in the electrochemical sensing of organic nitrogen compounds. researchgate.net

A potential electrochemical method would involve dissolving the sample in a suitable supporting electrolyte and applying a potential ramp to a working electrode. The resulting current, which is proportional to the concentration of the analyte, is then measured.

Table 9.3: Potential Electrochemical Detection Strategies for this compound

TechniqueWorking ElectrodeSupporting ElectrolytePotential Application
Cyclic Voltammetry (CV) Glassy Carbon Electrode (GCE)0.1 M Tetrabutylammonium perchlorate (B79767) in AcetonitrileInvestigation of redox behavior
Differential Pulse Voltammetry (DPV) Boron-Doped Diamond (BDD) ElectrodePhosphate buffer (pH 7.4)Quantitative analysis
Square Wave Voltammetry (SWV) Carbon Paste Electrode modified with NanomaterialsBritton-Robinson bufferTrace level detection

This table summarizes potential electrochemical techniques that could be explored for the analysis of this compound.

Method Validation for Robustness and Reproducibility in Research Contexts

Method validation is a critical requirement to ensure that an analytical method is suitable for its intended purpose. For the analysis of this compound, any developed method must be rigorously validated in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).

Research Findings: The validation of an analytical method provides documented evidence that the procedure is reliable, reproducible, and accurate for the intended analysis. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. researchgate.netnih.gov

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Accuracy is the closeness of the test results obtained by the method to the true value. nih.gov

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov

Detection Limit (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. acs.org

Quantitation Limit (LOQ) is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. acs.org

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.gov

Table 9.5: Key Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Specificity No interference from placebo, impurities, or degradation products at the retention time of the analyte.Peak purity angle should be less than the peak purity threshold.
Linearity Correlation coefficient (r²) of the calibration curve.r² ≥ 0.999
Range The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for assay. For impurities, from LOQ to 120% of the specification limit.
Accuracy The percentage recovery of the analyte in a spiked sample.98.0% to 102.0% recovery for assay.
Precision (Repeatability) The relative standard deviation (%RSD) of a series of measurements.%RSD ≤ 2.0% for assay.
Intermediate Precision The %RSD of results from different analysts, on different days, with different equipment.%RSD ≤ 2.0% for assay.
LOD and LOQ Signal-to-noise ratio.LOD: S/N ≥ 3; LOQ: S/N ≥ 10
Robustness The method should remain reliable under small variations in parameters like mobile phase composition, pH, and column temperature.%RSD of results should be within acceptable limits.

This table provides a summary of essential validation parameters and their generally accepted criteria in pharmaceutical analysis.

Structure Activity Relationship Sar Studies of 5 Methyl 2 Pyridin 2 Yl Benzonitrile Derivatives

Systematic Modification of the 5-Methyl-2-(pyridin-2-yl)benzonitrile Scaffold

The systematic modification of a lead compound is a fundamental strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. For a scaffold like this compound, key points of modification would include the methyl group on the benzene (B151609) ring, the nitrile group, and various positions on both the pyridine (B92270) and benzene rings.

Research on related benzonitrile-containing compounds illustrates this principle effectively. For instance, in a series of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives designed as xanthine (B1682287) oxidase inhibitors, systematic modifications were made to the benzonitrile (B105546) portion of the molecule. nih.gov The introduction of different alkoxy groups at the 2-position of the benzonitrile moiety was explored to understand their impact on inhibitory potency. nih.gov This approach demonstrates a common strategy: keeping the core scaffold constant while altering peripheral substituents to probe the chemical space around the molecule and its interaction with the target's binding site.

Similarly, in studies of quinazolinone derivatives bearing a methyl-benzonitrile group, modifications at other positions of the core structure, while retaining the benzonitrile, were key to modulating biological activity. nih.gov For example, the introduction of various dialkylamino-methyl groups at the C-2 position of the quinazolinone ring led to a range of inhibitory activities against the dipeptidyl peptidase-4 (DPP-4) enzyme. nih.gov

Another relevant example can be found in the development of pan-Pim kinase inhibitors based on a 5-benzylidenethiazolidine-2,4-dione scaffold. nih.gov In these studies, the strategic placement of a pyrazinyl group, a bioisostere of the pyridinyl group, at the 5-position of the benzene ring significantly improved the inhibitory activity. nih.gov This highlights how modifications to the aromatic system bioisosteric to the pyridine in the user's compound of interest can be a fruitful avenue for optimization.

The following table summarizes systematic modifications and their objectives in related heterocyclic scaffolds.

Scaffold/SeriesPoint of ModificationRationale for Modification
5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile2-position of benzonitrileTo explore the effect of alkoxy substituents on xanthine oxidase inhibition. nih.gov
2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrileC-2 of quinazolinoneTo investigate the influence of different amine functionalities on DPP-4 inhibitory activity. nih.gov
5-(3-(pyrazin-2-yl)benzylidene)thiazolidine-2,4-dione5-position of benzene ringTo enhance Pim kinase inhibitory activity through bioisosteric replacement. nih.gov

Correlation Between Structural Variations and Observed Activities (e.g., binding affinity, enzyme inhibition)

The core of SAR studies lies in correlating the structural changes with measurable biological outcomes. This is often quantified through metrics like the half-maximal inhibitory concentration (IC₅₀) or the binding affinity (Ki).

In the series of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives, a clear correlation was observed between the nature of the substituent at the 2-position of the benzonitrile ring and xanthine oxidase inhibitory activity. nih.gov Specifically, the introduction of an iso-pentyloxy or a cyclopentyloxy group at this position was found to be beneficial for inhibitory potency. nih.gov The most promising compounds from this series, 1j and 1k , exhibited IC₅₀ values of 8.1 µM and 6.7 µM, respectively. nih.gov A Lineweaver-Burk plot analysis revealed that compound 1k acted as a mixed-type xanthine oxidase inhibitor. nih.gov

The following table presents the IC₅₀ values for selected compounds from this series, illustrating the structure-activity relationship.

CompoundSubstituent at 2-position of benzonitrileXanthine Oxidase IC₅₀ (µM)
1j iso-pentyloxy8.1 nih.gov
1k cyclopentyloxy6.7 nih.gov

In the study of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives as DPP-4 inhibitors, the inhibitory activity was found to be dependent on the dialkylamino group at the C-2 position of the quinazolinone core. nih.gov The synthesized compounds showed IC₅₀ values ranging from 1.4621 to 6.7805 µM. nih.gov The compound with a morpholino-methyl substitution at C-2 demonstrated the highest potency among the studied derivatives. nih.gov

The table below shows the DPP-4 inhibitory activity for a selection of these compounds.

CompoundDialkylamino group at C-2DPP-4 IC₅₀ (µM)
5a (Specific dialkylamino group)>10
5d Morpholino-methyl1.4621 nih.gov
5f (Specific dialkylamino group)6.7805 nih.gov

Furthermore, in the development of pan-Pim kinase inhibitors, SAR studies indicated that a hydroxyl group at the 2-position of the benzene ring of 5-benzylidenethiazolidine-2,4-dione was crucial for inhibitory activity against all three Pim kinase isoforms. nih.gov The replacement of a phenyl group with a pyrazinyl group at the 5-position of the benzene ring led to a significant improvement in activity. nih.gov The most potent compound in this series, 5i , had an EC₅₀ value of 0.8 µM in the MV4-11 cell line and was found to be highly selective for Pim-kinases. nih.gov

Computational SAR Modeling and QSAR for this compound Analogues

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for rationalizing observed SAR and guiding the design of new, more potent analogues.

For the 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile series, molecular modeling studies were conducted to understand the basis of xanthine oxidase inhibition by the most active compound, 1k . nih.gov Such studies typically involve docking the inhibitor into the active site of the enzyme to predict its binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its affinity.

In a broader context, 2D- and 3D-QSAR studies on various heterocyclic inhibitors provide a framework for how such analyses could be applied to this compound derivatives. For example, in-silico modeling of 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors involved the development of 2D-QSAR and 3D-QSAR models. nih.gov The 2D-QSAR model identified key molecular descriptors like MATS3i, SpMax5_Bhe, minsOH, and VE3_D that correlate with inhibitory activity. nih.gov The 3D-QSAR models, based on Comparative Molecular Field Analysis (CoMFA) and Comparative Similarity Indices Analysis (CoMSIA), provided insights into the steric and electrostatic fields around the molecules that are important for their biological function. nih.gov

Similarly, a QSAR study on 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives as c-Met receptor tyrosine kinase inhibitors employed multiple linear regression, multiple nonlinear regression, and artificial neural networks to develop predictive models. nih.gov The high correlation coefficients obtained (0.90 to 0.92) indicate the robustness of these models in predicting the anticancer activity of new derivatives. nih.gov

These computational approaches allow for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and biological testing, thereby accelerating the drug discovery process.

Future Perspectives and Emerging Research Directions for 5 Methyl 2 Pyridin 2 Yl Benzonitrile

Exploration of Unexplored Synthetic Routes and Derivatization Potentials

The development of novel and efficient synthetic methodologies is paramount for expanding the chemical space accessible from 5-Methyl-2-(pyridin-2-yl)benzonitrile. Future research is poised to move beyond traditional cross-coupling reactions to explore more innovative and sustainable synthetic pathways.

One promising future direction lies in the application of retrosynthetic strategies that construct the benzonitrile (B105546) core from pyridine (B92270) precursors. A recently developed three-step protocol, which involves pyridine N-oxidation, photochemical deconstruction to a nitrile-containing butadiene, and a subsequent formal Diels-Alder cycloaddition, offers a powerful method for converting pyridines into benzonitriles. bris.ac.uk This approach could enable modular, late-stage diversification of complex molecules and provides a novel tactic for preparing benzonitrile derivatives. bris.ac.uk The exploration of non-catalytic C-C bond-forming reactions also presents an intriguing avenue; for instance, the direct alkylation of acetylpyridines with diisopropylzinc (B128070) without a catalyst has been reported, showcasing the potential for unexpected reactivity that could be harnessed for novel derivatizations. mdpi.com

The derivatization potential of the this compound scaffold is substantial, offering multiple sites for modification to fine-tune its physicochemical and biological properties. Structure-activity relationship (SAR) studies on analogous compounds have demonstrated that even minor modifications can lead to significant gains in biological potency. For example, in a series of 3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitriles, the introduction of small, non-hydrogen bond donor substituents at the 3-position of the phenyl ring resulted in a substantial increase in in vitro potency as mGlu5 receptor antagonists. nih.gov This highlights the sensitivity of the benzonitrile ring to substitution and suggests that systematic exploration of substituents on the benzene (B151609) ring of this compound could yield compounds with enhanced or entirely new biological activities.

Future derivatization strategies will likely focus on the sites outlined in the table below:

Derivatization SitePotential ModificationResearch Goal
Benzene Ring Introduction of halogens (F, Cl), small alkyl, or alkoxy groupsModulate electronic properties, improve metabolic stability, and enhance receptor binding affinity. nih.gov
Methyl Group Oxidation to alcohol or carboxylic acid; substitution with other functional groupsImprove solubility, introduce new interaction points for biological targets.
Pyridine Ring Introduction of substituents, N-oxidationAlter solubility, tune pKa, and modify ligand-binding characteristics in catalysis or biological systems. bris.ac.uk

Furthermore, the development of novel synthetic routes for related heterocyclic systems, such as the use of lithiation strategies or unique chalcogen sources, could inspire new methods for creating complex derivatives of this compound. winona.edu

Novel Applications in Catalysis, Sensing, and Advanced Materials

The unique electronic and structural features of this compound make it a candidate for applications beyond its traditional role as a synthetic intermediate.

Catalysis: The pyridine nitrogen atom in the molecule possesses a lone pair of electrons, making it a potential monodentate ligand for metal centers. In heterogeneous photoredox catalysis, monodentate pyridine ligands have been shown to effectively modulate the electronic and steric environment of nickel active sites, directing the selectivity of the reaction towards C-N bond formation over C-C coupling. acs.org This suggests that this compound could be employed as a ligand to control the outcome of specific catalytic transformations.

Sensing: The benzonitrile functional group is a key recognition motif for certain supramolecular systems. Recent studies have shown that phosphorylated cavitands can act as highly specific hosts for benzonitrile derivatives, forming precise "key-lock" co-crystal structures. nih.gov This recognition is driven by multiple hydrogen bonds and electrostatic interactions between the host macrocycle and the benzonitrile guest. nih.gov This finding opens up the possibility of developing advanced chemical sensors where this compound or its derivatives could be either the target analyte or integrated into the sensor architecture itself for the detection of other molecules. nih.gov

Advanced Materials: The nitrile group is a versatile precursor for the synthesis of nitrogen-containing heterocycles. Metal-catalyzed cyclotrimerization of benzonitriles is a known method for producing 2,4,6-triaryl-1,3,5-triazines. researchgate.net Significantly, some of these triazine products have been found to exhibit fluorescent properties in both solution and the solid state. researchgate.net Applying this cyclotrimerization reaction to this compound could lead to the creation of novel, highly functionalized triazines with unique photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, or other advanced optical materials. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical and drug discovery. For a scaffold like this compound, these computational tools offer a pathway to rapidly explore vast chemical spaces and predict molecular properties, thereby accelerating the design-make-test-analyze cycle.

Future research will likely leverage AI/ML for several key purposes:

Generative Design: AI models can be trained on large datasets of known molecules to generate novel derivatives of this compound that are optimized for specific properties, such as high binding affinity to a biological target or desirable pharmacokinetic profiles.

Property Prediction: By learning from the structures and experimental data of related compounds, ML models can predict key attributes for new virtual derivatives. This includes predicting biological activity, kinome selectivity, metabolic stability, and potential toxicity without the need for initial synthesis and testing. nih.gov

Synthetic Route Planning: AI tools are being developed to predict viable synthetic routes for complex molecules. For novel derivatives of this compound designed by generative models, these tools could suggest optimal reaction pathways, saving significant time and resources in the lab.

Data-Driven Decision Support: Integrated platforms can combine chemical, biological, and computational data to facilitate more informed decision-making during the lead optimization process, as exemplified by existing tools used in the pharmaceutical industry. researchgate.net

The application of these in silico methods will enable researchers to prioritize the synthesis of only the most promising candidates, making the discovery process more efficient and cost-effective.

Potential for Lead Optimization in Pre-clinical Discovery (Mechanistic Focus)

In preclinical drug discovery, lead optimization is the iterative process of refining a promising hit compound to produce a clinical candidate with an optimal balance of potency, selectivity, and drug-like properties. The this compound scaffold is an excellent starting point for such endeavors, with its potential rooted in key mechanistic and structural concepts.

A fundamental strategy in lead optimization is bioisosteric replacement . The benzonitrile group is a well-established bioisostere for pyridine, as it is similarly polarized and can mimic its hydrogen-bond accepting properties. bris.ac.uk This allows for fine-tuning of a molecule's interaction with a target protein while potentially improving other properties like metabolic stability or cell permeability. bris.ac.uk

Structure-activity relationship (SAR) studies are central to lead optimization. Research on compounds with similar core structures provides a roadmap for modifying this compound. For instance, the discovery that small substituents on the phenyl ring of a related tetrazolyl-benzonitrile scaffold dramatically increased potency for the mGlu5 receptor demonstrates that this part of the molecule is highly amenable to optimization. nih.gov The optimized compound also showed favorable brain penetration and in vivo receptor occupancy, key parameters assessed during preclinical discovery. nih.gov

Another critical aspect of lead optimization is improving selectivity . Many drug candidates fail due to off-target effects. Computational methods, such as surrogate crystallography, have been used to guide the optimization of kinase inhibitors to improve selectivity across the human kinome. nih.gov This approach could be applied to derivatives of this compound to design compounds that interact specifically with their intended target, thereby reducing the risk of side effects.

The following table summarizes key mechanistic approaches for the lead optimization of this scaffold:

Optimization StrategyMechanistic FocusExample from Related Compounds
Structure-Activity Relationship (SAR) Guided Substitution Enhancing binding affinity and potency through targeted modifications.Adding a 3-fluoro group to a phenyl-tetrazolyl-pyridine scaffold substantially increased mGlu5 receptor antagonist potency. nih.gov
Bioisosteric Replacement Modulating drug-like properties (e.g., metabolism, polarity) by replacing functional groups with electronically similar ones.The benzonitrile group itself can act as a bioisostere for pyridine, mimicking its hydrogen-bond acceptor capabilities. bris.ac.uk
Selectivity Enhancement Modifying the compound structure to minimize binding to off-target proteins.A surrogate crystallography approach was used to improve kinome selectivity for LRRK2 inhibitors. nih.gov
Improving Pharmacokinetics (PK) Altering the structure to achieve better absorption, distribution, metabolism, and excretion (ADME) profiles.Optimized triazole-pyrimidine-methylbenzonitrile derivatives showed moderate half-lives and good oral bioavailability in rats. nih.gov

By systematically applying these principles, researchers can harness the potential of the this compound core to develop novel and effective therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.